molecular formula C15H16O B14136526 Benzene, 1-methoxy-4-[(4-methylphenyl)methyl]- CAS No. 22865-60-7

Benzene, 1-methoxy-4-[(4-methylphenyl)methyl]-

Cat. No.: B14136526
CAS No.: 22865-60-7
M. Wt: 212.29 g/mol
InChI Key: DKBVXMGCXZZVTM-UHFFFAOYSA-N
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Description

1-methoxy-4-(4-methylbenzyl)benzene is an organic compound with the molecular formula C15H16O. It is a derivative of benzene, where a methoxy group (-OCH3) and a 4-methylbenzyl group are attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methoxy-4-(4-methylbenzyl)benzene can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation reaction, where 1-methoxy-4-methylbenzene (anisole) is reacted with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 1-methoxy-4-(4-methylbenzyl)benzene may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-methoxy-4-(4-methylbenzyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst like FeCl3 or AlCl3.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-methoxy-4-(4-methylbenzyl)benzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various aromatic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-methoxy-4-(4-methylbenzyl)benzene involves its interaction with specific molecular targets and pathways. The methoxy group and the 4-methylbenzyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-methoxy-4-methylbenzene (anisole): A simpler derivative with only a methoxy group attached to the benzene ring.

    4-methoxybenzyl chloride: Contains a methoxy group and a benzyl chloride group attached to the benzene ring.

    4-methylbenzyl alcohol: Contains a methyl group and a benzyl alcohol group attached to the benzene ring.

Uniqueness

1-methoxy-4-(4-methylbenzyl)benzene is unique due to the presence of both a methoxy group and a 4-methylbenzyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

22865-60-7

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

1-methoxy-4-[(4-methylphenyl)methyl]benzene

InChI

InChI=1S/C15H16O/c1-12-3-5-13(6-4-12)11-14-7-9-15(16-2)10-8-14/h3-10H,11H2,1-2H3

InChI Key

DKBVXMGCXZZVTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC=C(C=C2)OC

Origin of Product

United States

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